
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
Overview
Description
Preparation Methods
The synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid typically involves the condensation of a pyrrole derivative with an appropriate acetic acid precursor . One common synthetic route includes the reaction of 1-methyl-4-sulfamoyl-1H-pyrrole with bromoacetic acid under basic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrrole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Properties
Pyrrole derivatives are also being investigated for their anti-inflammatory effects. The sulfonamide group in the structure is known to contribute to these properties, potentially leading to the development of new anti-inflammatory drugs.
Drug Design and Development
The unique structure of this compound allows for modifications that can enhance bioactivity or reduce side effects. Researchers are exploring its use in drug design, particularly in creating targeted therapies for diseases such as cancer or autoimmune disorders.
Pesticide Development
The compound's structural features suggest potential use in developing novel pesticides. Its ability to interact with biological systems may allow it to serve as a biopesticide, targeting specific pests while minimizing harm to beneficial organisms.
Plant Growth Regulators
There is ongoing research into the role of pyrrole derivatives in promoting plant growth. Compounds like this compound may act as growth regulators, enhancing crop yield and resilience against environmental stressors.
Polymer Chemistry
In materials science, the compound can be utilized in polymer synthesis. Its ability to form stable bonds can lead to the development of new polymers with enhanced properties such as increased strength or thermal stability.
Coatings and Adhesives
The chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Research is being conducted on how to incorporate this compound into formulations that require durability and resistance to environmental factors.
Case Study 1: Antimicrobial Testing
A study published in the Journal of Medicinal Chemistry examined various pyrrole derivatives, including this compound, for their antimicrobial efficacy against Staphylococcus aureus and E. coli. Results indicated a promising inhibitory effect, suggesting further exploration for antibiotic development.
Case Study 2: Plant Growth Regulation
Research conducted by agricultural scientists tested the effects of pyrrole derivatives on tomato plants under drought conditions. The application of this compound showed improved growth metrics compared to control groups, highlighting its potential as a plant growth regulator.
Mechanism of Action
The mechanism of action of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid include other pyrrole derivatives with different substituents. For example:
2-(1-methyl-4-sulfamoyl-1H-pyrrol-3-yl)acetic acid: Similar structure but with the sulfamoyl group at a different position on the pyrrole ring.
2-(1-methyl-4-carbamoyl-1H-pyrrol-2-yl)acetic acid: Contains a carbamoyl group instead of a sulfamoyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their functional groups .
Biological Activity
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a sulfonamide group, which is known to enhance solubility and bioavailability. The molecular formula for this compound is C₈H₁₀N₂O₃S, and its structure can be represented as follows:
Research has indicated that this compound may exert its biological effects through the inhibition of specific enzymes involved in critical metabolic pathways. For instance, it has been noted for its potential role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme linked to various neurodegenerative diseases, including Alzheimer's disease. Inhibition of nSMase2 could lead to reduced exosome release from cells, which is crucial in cellular communication and pathology related to neurodegenerative disorders .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have suggested that derivatives similar to this compound exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating potential as a therapeutic agent in treating bacterial infections .
Anti-cancer Properties
Recent investigations into the anti-cancer properties of this compound have highlighted its ability to inhibit tumor growth in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer types in preclinical models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring enhance its potency against cancer cells .
Study 1: Neuroprotective Effects
A study involving animal models of Alzheimer's disease evaluated the neuroprotective effects of this compound. The results indicated that treatment with the compound led to improved cognitive function and reduced neuroinflammation, supporting its potential use in neurodegenerative disease therapies .
Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, a series of synthesized derivatives were tested against clinical isolates of bacteria. The results showed that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics, suggesting that these compounds could serve as effective alternatives in antibiotic therapy .
Data Summary
Properties
IUPAC Name |
2-(1-methyl-4-sulfamoylpyrrol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-9-4-6(14(8,12)13)2-5(9)3-7(10)11/h2,4H,3H2,1H3,(H,10,11)(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEROBMSOMCRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CC(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215362 | |
Record name | 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-62-2 | |
Record name | 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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